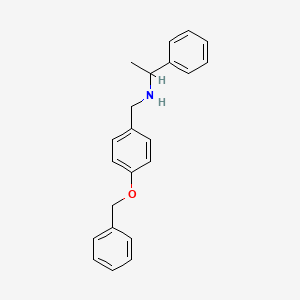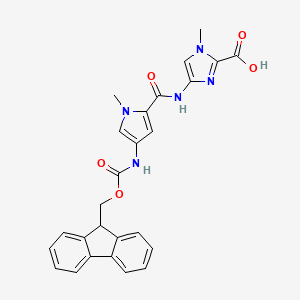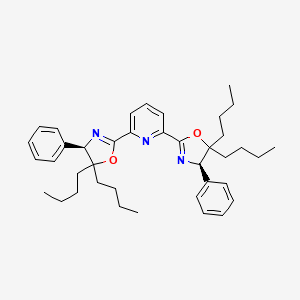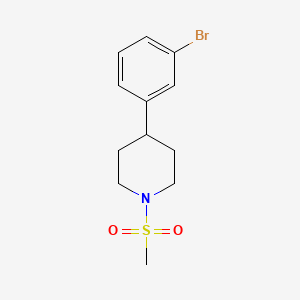![molecular formula C22H27NO4 B11829359 diethyl (5aS,9aR)-3-phenyl-5a,6,8,9-tetrahydro-1H-azirino[2,1-j]quinoline-7,7(3H)-dicarboxylate](/img/structure/B11829359.png)
diethyl (5aS,9aR)-3-phenyl-5a,6,8,9-tetrahydro-1H-azirino[2,1-j]quinoline-7,7(3H)-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le diethyl (5aS,9aR)-3-phényl-5a,6,8,9-tétrahydro-1H-azirino[2,1-j]quinoléine-7,7(3H)-dicarboxylate est un composé organique complexe qui appartient à la classe des azirinoquinoléines. Ce composé se caractérise par son cycle aziridine unique fusionné à une structure quinoléine, ce qui lui confère des propriétés chimiques et biologiques distinctes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du diethyl (5aS,9aR)-3-phényl-5a,6,8,9-tétrahydro-1H-azirino[2,1-j]quinoléine-7,7(3H)-dicarboxylate implique généralement un processus en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau quinoléine : Le noyau quinoléine peut être synthétisé par la réaction de Pfitzinger, qui implique la condensation d’un dérivé de l’aniline avec un acide α-céto.
Formation du cycle aziridine : Le cycle aziridine est introduit par une réaction de cyclisation intramoléculaire. Cette étape nécessite souvent l’utilisation d’une base forte, comme l’hydrure de sodium, et d’un groupe partant approprié.
Estérification : La dernière étape consiste à estérifier les groupes acide carboxylique avec de l’éthanol en présence d’un catalyseur tel que l’acide sulfurique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, est cruciale pour maximiser le rendement et la pureté. Des réacteurs à écoulement continu et des plates-formes de synthèse automatisées peuvent être utilisés pour améliorer l’efficacité et l’extensibilité.
Analyse Des Réactions Chimiques
Types de réactions
Le diethyl (5aS,9aR)-3-phényl-5a,6,8,9-tétrahydro-1H-azirino[2,1-j]quinoléine-7,7(3H)-dicarboxylate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, ce qui conduit à la formation de dérivés de la quinoléine avec des groupes fonctionnels oxydés.
Réduction : Les réactions de réduction peuvent être réalisées à l’aide d’hydrogène gazeux en présence d’un catalyseur au palladium, ce qui entraîne la réduction du cycle aziridine en amine.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des groupes esters, où des nucléophiles tels que des amines ou des alcools remplacent les groupes éthoxy.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrogène gazeux avec un catalyseur au palladium sur carbone.
Substitution : Amines ou alcools en présence d’une base telle que l’hydroxyde de sodium.
Principaux produits formés
Oxydation : Dérivés de la quinoléine avec des groupes fonctionnels oxydés.
Réduction : Dérivés aminés du composé d’origine.
Substitution : Dérivés amides ou esters selon le nucléophile utilisé.
Applications de la recherche scientifique
Le diethyl (5aS,9aR)-3-phényl-5a,6,8,9-tétrahydro-1H-azirino[2,1-j]quinoléine-7,7(3H)-dicarboxylate a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Envisagé comme composé de tête potentiel dans le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans certains procédés industriels.
Applications De Recherche Scientifique
Diethyl (5aS,9aR)-3-phenyl-5a,6,8,9-tetrahydro-1H-azirino[2,1-j]quinoline-7,7(3H)-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
Le mécanisme d’action du diethyl (5aS,9aR)-3-phényl-5a,6,8,9-tétrahydro-1H-azirino[2,1-j]quinoléine-7,7(3H)-dicarboxylate implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le cycle aziridine peut subir des réactions d’ouverture de cycle, conduisant à la formation d’intermédiaires réactifs qui peuvent modifier de manière covalente les protéines cibles. Cette modification peut inhiber l’activité des enzymes ou modifier la fonction des récepteurs, ce qui entraîne divers effets biologiques.
Comparaison Avec Des Composés Similaires
Le diethyl (5aS,9aR)-3-phényl-5a,6,8,9-tétrahydro-1H-azirino[2,1-j]quinoléine-7,7(3H)-dicarboxylate peut être comparé à d’autres dérivés d’azirinoquinoléine, tels que :
Diethyl (5aS,9aR)-3-phényl-5a,6,8,9-tétrahydro-1H-azirino[2,1-j]quinoléine-7,7(3H)-dicarboxylate : Structure similaire, mais avec des substituants différents sur les cycles quinoléine ou aziridine.
Dérivés de la quinoléine : Composés avec un noyau quinoléine, mais sans cycle aziridine, qui peuvent avoir des activités biologiques et une réactivité chimique différentes.
Dérivés de l’aziridine : Composés avec un cycle aziridine, mais des structures de base différentes, qui peuvent affecter leur réactivité et leurs applications.
La singularité du diethyl (5aS,9aR)-3-phényl-5a,6,8,9-tétrahydro-1H-azirino[2,1-j]quinoléine-7,7(3H)-dicarboxylate réside dans sa combinaison de structures aziridine et quinoléine, qui lui confèrent des propriétés chimiques et biologiques distinctes qui ne se retrouvent pas dans d’autres composés similaires.
Propriétés
Formule moléculaire |
C22H27NO4 |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
diethyl (5aS,9aR)-3-phenyl-1,3,5a,6,8,9-hexahydroazirino[2,1-j]quinoline-7,7-dicarboxylate |
InChI |
InChI=1S/C22H27NO4/c1-3-26-19(24)21(20(25)27-4-2)12-13-22-15-23(22)18(11-10-17(22)14-21)16-8-6-5-7-9-16/h5-11,17-18H,3-4,12-15H2,1-2H3/t17-,18?,22+,23?/m1/s1 |
Clé InChI |
MSMRZIGPWRKXAB-VFHSPHGDSA-N |
SMILES isomérique |
CCOC(=O)C1(CC[C@@]23CN2C(C=C[C@@H]3C1)C4=CC=CC=C4)C(=O)OCC |
SMILES canonique |
CCOC(=O)C1(CCC23CN2C(C=CC3C1)C4=CC=CC=C4)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2-Chlorophenyl)ethylideneamino]guanidine](/img/structure/B11829281.png)

![benzene;methyl (2S)-2-[[(2S)-2-amino-2-(butanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid](/img/structure/B11829288.png)


![Methyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]phenyl]acrylate](/img/structure/B11829311.png)


![[(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl hydrogen carbonate](/img/structure/B11829323.png)




![1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 4-nitrophenyl ester](/img/structure/B11829354.png)
